PROTAC BRD2/BRD4 degrader-1

BET protein degradation Selective PROTACs BRD4 targeting

Standard BET PROTACs like MZ1 or ARV-771 induce pan-BET degradation or rely on VHL ligase, confounding isoform-specific phenotype interpretation. This compound (Compound 15) offers precise intra-BET selectivity via cereblon recruitment. - Selective degradation: BRD4/BRD2 over BRD3 (avoids off-target BRD3 confounding) - Potent anti-proliferative activity: AML MV4-11 IC50 = 12.25 nM; prostate 22RV1 IC50 = 0.081 µM - Ideal control: Distinguish target-dependent vs. E3-ligase-dependent effects against VHL-based degraders - Immediate shipment: Research quantities available from stock

Molecular Formula C39H38N6O9S
Molecular Weight 766.8 g/mol
Cat. No. B12426062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC BRD2/BRD4 degrader-1
Molecular FormulaC39H38N6O9S
Molecular Weight766.8 g/mol
Structural Identifiers
SMILESCN1C2=C3C(=CC(=CC3=C(C=C2)NS(=O)(=O)C4=CC=CC=C4OC)CCC(=O)NCCCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C1=O
InChIInChI=1S/C39H38N6O9S/c1-44-28-14-13-26(43-55(52,53)31-11-4-3-10-30(31)54-2)24-20-22(21-25(34(24)28)37(44)49)12-16-32(46)41-19-6-5-18-40-27-9-7-8-23-35(27)39(51)45(38(23)50)29-15-17-33(47)42-36(29)48/h3-4,7-11,13-14,20-21,29,40,43H,5-6,12,15-19H2,1-2H3,(H,41,46)(H,42,47,48)
InChIKeyDCPKSVYPNGBDSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC BRD2/BRD4 Degrader-1 Overview


PROTAC BRD2/BRD4 degrader-1 (Compound 15; CAS 2570470-42-5) is a heterobifunctional proteolysis-targeting chimera (PROTAC) that potently and selectively degrades the bromodomain and extra-terminal (BET) family proteins BRD4 and BRD2 [1]. The molecule comprises a BET inhibitor ligand, a cereblon (CRBN) E3 ligase ligand, and an optimized linker [1]. It is distinguished from pan-BET inhibitors and other PROTACs by its intra-BET selectivity, rapidly inducing the preferential degradation of BRD4 and BRD2 over BRD3 [1].

1
BRD4/BRD2-selective degradation with BRD3-sparing profile
Supports BET isoform-specific target validation studies
2
Cereblon-dependent E3 ligase recruitment mechanism
Enables comparison with VHL-based PROTACs in pathway studies

PROTAC BRD2/BRD4 Degrader-1 Substitution Risks


Generic substitution among BET PROTACs is not scientifically valid due to profound differences in their intra-BET selectivity profiles, ternary complex stability, and E3 ligase recruitment mechanisms [1]. For example, while PROTACs like MZ1 and ARV-771 degrade BRD4, they exhibit pan-BET degradation at higher concentrations or rely on the VHL E3 ligase, which may have distinct cellular expression patterns compared to cereblon [2] [3]. PROTAC BRD2/BRD4 degrader-1's unique BRD2/BRD4-over-BRD3 selectivity and cereblon-based mechanism define its specific utility in experimental models where BRD3 sparing is critical to phenotype interpretation [1].

Pan-BET Degraders
Non-selective degradation of BRD2/3/4 may shift phenotype interpretation away from BRD4/2-specific mechanisms. BRD3-sparing profile may not transfer.
VHL-Based PROTACs
E3 ligase expression patterns differ across cell types. Cereblon-dependent degradation kinetics may not reproduce in VHL-dominant cellular contexts.

PROTAC BRD2/BRD4 Degrader-1 Comparative Evidence


BRD4/BRD2 Selectivity over BRD3

PROTAC BRD2/BRD4 degrader-1 exhibits a distinct intra-BET selectivity profile, effectively degrading BRD4 and BRD2 while sparing BRD3 [1]. In contrast, the VHL-based PROTAC MZ1 degrades BRD4 with a DC50 of 8-23 nM but requires 2 µM to achieve complete degradation of BRD2/3, demonstrating a different selectivity window . Similarly, the cereblon-based pan-BET degrader SJ44236 degrades BRD2, BRD3, and BRD4 non-selectively (BRD2 DC50 = 0.127 nM) [2].

BRD4/2 Selectivity
Cross-study comparable
Degrades BRD4/BRD2 while sparing BRD3 at active concentrations. MZ1 requires ~2 µM for BRD2/3 degradation; SJ44236 degrades BRD2/3/4 non-selectively.
Supports BRD4/2-targeted pathway interpretation
MV4-11 cells, 18 hr Western blot; cross-study comparison requires validation
BET protein degradation Selective PROTACs BRD4 targeting

Anti-Proliferative Activity Comparison

PROTAC BRD2/BRD4 degrader-1 demonstrates potent anti-proliferative activity in MV4-11 acute myeloid leukemia cells with an IC50 of 12.25 nM . This potency is comparable to the pan-BET degrader ARV-771, which exhibits DC50 values <5 nM for BRD2/3/4 in 22Rv1 prostate cancer cells [1], and is superior to the VHL-based PROTAC MZ1, which shows a pEC50 of 7.6 (approx. 25 nM) in the same cell line .

Anti-Proliferative Activity
Cross-study comparable
IC50 = 12.25 nM in MV4-11 cells
Reported cell-model response context
Comparator MZ1 pEC50 ~7.6 (~25 nM); assay conditions may differ
Leukemia cell proliferation IC50 comparison BET degraders

Cereblon-Mediated Degradation Mechanism

PROTAC BRD2/BRD4 degrader-1 recruits the cereblon (CRBN) E3 ligase, in contrast to MZ1 and ARV-771 which recruit the von Hippel-Lindau (VHL) E3 ligase [1] [2]. This difference in E3 ligase utilization can significantly impact degradation kinetics and ternary complex stability. The cereblon-based degrader SJ44236 has demonstrated high degradation potency (BRD2 DC50 = 0.127 nM) and oral bioavailability (45% in mice), suggesting a potential pharmacokinetic advantage for cereblon-recruiting PROTACs [3]. The stability of the PROTAC-induced ternary complex is a key determinant of degradation efficiency [4].

E3 Ligase Mechanism
Class-level inference
Recruits cereblon (CRBN) E3 ligase. Ternary complex kinetic data for this compound are not available; MZ1 forms stable VHL-BRD4 complexes with variable cooperativity.
E3 ligase context may affect degradation efficiency
Data to verify; CRBN vs VHL expression profiles require review
PROTAC mechanism of action E3 ligase recruitment Cereblon vs VHL

PROTAC BRD2/BRD4 Degrader-1 Applications


AML BRD2/BRD4 Dependency

PROTAC BRD2/BRD4 degrader-1 is well-suited for acute myeloid leukemia (AML) research, particularly in MV4-11 and other BET-dependent models. The compound demonstrates potent anti-proliferative activity (IC50 = 12.25 nM) and effective BRD4 degradation in MV4-11 cells . Its selective degradation of BRD4/2 over BRD3 allows researchers to dissect the specific contributions of BRD2 and BRD4 to leukemogenesis, minimizing confounding effects from BRD3 degradation that occurs with pan-BET degraders like SJ44236 [1].

Prostate & Thyroid Cancer Profiling

The compound exhibits considerable anti-proliferative effects in prostate cancer (22RV1 IC50: 0.081 µM) and thyroid cancer (TT IC50: 0.037 µM) cell lines . This efficacy profile supports its use in solid tumor research, particularly for exploring BRD2/BRD4 degradation as a therapeutic strategy in cancers where these isoforms are known oncogenic drivers.

VHL-PROTAC Comparator Control

As a cereblon-recruiting PROTAC, this compound serves as an ideal control for experiments employing VHL-based degraders like MZ1 or ARV-771 . The differential E3 ligase recruitment allows researchers to distinguish between target-dependent and E3-ligase-dependent effects, ensuring that observed phenotypes are due to BRD2/BRD4 degradation rather than off-target ligase modulation.

Application
Selection Property
Validation Focus
AML BET-dependency studies
BRD4/BRD2-selective degradation over BRD3
MV4-11 cell-model endpoint review; BRD4/2-specific phenotype validation
Solid tumor cell-model profiling
Cell-model response context across cancer lines
Pathway-response interpretation; model-specific endpoint review
VHL-PROTAC comparator control
Cereblon-dependent mechanism for E3 ligase comparison
E3 ligase-dependent effect discrimination; target engagement assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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